Fmoc-2-fluoro-DL-phenylglycine

Description

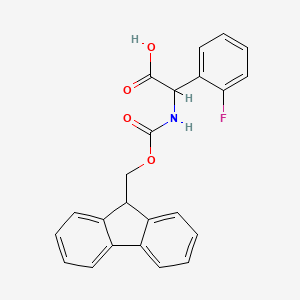

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(2-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FNO4/c24-20-12-6-5-11-18(20)21(22(26)27)25-23(28)29-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19,21H,13H2,(H,25,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFDAWMNMWMAJCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CC=C4F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Challenges for Fmoc 2 Fluoro Dl Phenylglycine and Its Peptide Derivatives

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Strategies

Fmoc-based SPPS is a cornerstone of modern peptide synthesis due to its efficiency and compatibility with a wide range of chemistries. luxembourg-bio.com The process involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to a solid support. uci.edunih.gov The core cycle consists of two main steps: the removal of the temporary Fmoc protecting group and the coupling of the next amino acid. uci.edu

General Principles and Adaptations for Fluorinated Phenylglycine Incorporation

The fundamental principles of Fmoc-SPPS involve the iterative deprotection of the N-terminal Fmoc group, typically with a piperidine (B6355638) solution, followed by the coupling of the subsequent Fmoc-protected amino acid. uci.edu However, the incorporation of sterically hindered or electronically modified amino acids like 2-fluoro-DL-phenylglycine often necessitates adaptations to these standard protocols. nih.govresearchgate.net The fluorine atom on the phenyl ring can influence the reactivity of the amino acid, potentially requiring optimized coupling conditions to ensure efficient peptide bond formation. nih.gov

The synthesis of peptides containing fluorinated residues is of significant interest as fluorine can alter properties such as hydrophobicity and folding. nih.govnih.gov The successful incorporation of these residues relies on careful selection of synthetic strategies to overcome potential challenges like incomplete coupling and racemization. researchgate.net

Selection and Optimization of Solid Supports (Resins)

The choice of solid support, or resin, is a critical first step in SPPS. uci.edu The nature of the resin influences the loading of the first amino acid and the cleavage conditions required to release the final peptide. For the synthesis of peptide amides, Rink amide resins are commonly employed. uci.edusigmaaldrich.com If a C-terminal carboxylic acid is desired, 2-chlorotrityl or Wang resins are suitable choices. uci.edu

For particularly sensitive or sterically hindered amino acids, trityl-based resins like 2-chlorotrityl resin are often recommended. sigmaaldrich.com This is because the loading of the first amino acid onto these resins does not require activation of the carboxyl group, thereby minimizing the risk of side reactions such as racemization and dipeptide formation. sigmaaldrich.com Given the propensity of phenylglycine derivatives to racemize, using a trityl-type resin for the C-terminal residue can be a crucial strategy. luxembourg-bio.comsigmaaldrich.com The properties of various resins are summarized in the table below.

| Resin Type | C-Terminal Functional Group | Key Advantages |

| Rink Amide | Amide | Standard for peptide amides, cleaved with 95% TFA. sigmaaldrich.com |

| 2-Chlorotrityl | Carboxylic Acid | Mild cleavage conditions, minimizes racemization during loading. uci.edusigmaaldrich.com |

| Wang | Carboxylic Acid | Common for peptide acids, requires standard cleavage. uci.edu |

| NovaSyn® TGT | Carboxylic Acid | Trityl-type linker, avoids carboxyl activation during loading. sigmaaldrich.com |

Evaluation of Coupling Reagents and Conditions

The formation of the peptide bond is facilitated by coupling reagents that activate the carboxylic acid of the incoming Fmoc-amino acid. peptide.com The choice of coupling reagent and the reaction conditions are paramount for achieving high coupling efficiency and minimizing side reactions, especially racemization. luxembourg-bio.comthermofisher.com

For problematic residues like phenylglycine, the combination of the coupling reagent and the base used is critical. luxembourg-bio.com Research has shown that using weaker bases with enhanced steric shielding, such as 2,4,6-collidine (TMP) or N,N-diisopropylethylamine (DIPEA), can significantly reduce racemization compared to stronger bases. luxembourg-bio.com

Studies have evaluated various coupling reagents for their effectiveness in suppressing epimerization during the incorporation of phenylglycine. Reagents like 3-(Diethylamino-1-oxido-1H- luxembourg-bio.comresearchgate.netmdpi.comtriazolo[4,5-b]pyridin-1-yl)-1,1,3,3-tetramethylisouronium hexafluorophosphate (B91526) (HATU) and (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) have shown good performance. luxembourg-bio.com Specifically, the combination of COMU with TMP has been identified as a highly effective method for minimizing racemization during the coupling of Fmoc-phenylglycine. luxembourg-bio.comresearchgate.net

The following table summarizes the performance of different coupling reagents in the context of phenylglycine incorporation:

| Coupling Reagent | Base | Diastereomeric Purity (%) | Reference |

| HATU | DIPEA | ~85% | luxembourg-bio.com |

| HATU | TMP | 93% | luxembourg-bio.com |

| COMU | DIPEA | ~90% | luxembourg-bio.com |

| COMU | TMP | >95% | luxembourg-bio.comresearchgate.net |

| DEPBT | TMP | >95% | luxembourg-bio.comresearchgate.net |

| DMTMM-BF4 | NMM | Lower racemization than HATU | luxembourg-bio.com |

Data is generalized from studies on phenylglycine and may serve as a starting point for Fmoc-2-fluoro-DL-phenylglycine.

Fmoc Deprotection Mechanisms and Strategies

The removal of the Nα-Fmoc protecting group is typically achieved by treatment with a solution of piperidine in a solvent like N,N-dimethylformamide (DMF). uci.edu The mechanism involves a base-catalyzed β-elimination, which liberates the fluorenyl group as dibenzofulvene, which is then scavenged by piperidine. nih.gov

While the coupling step is often the primary source of racemization for phenylglycine residues, the Fmoc deprotection step can also contribute, particularly with prolonged exposure to basic conditions. luxembourg-bio.comnih.gov Studies have shown that extended incubation with strong bases like 1% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF can lead to significant epimerization of resin-bound phenylglycine-containing peptides. luxembourg-bio.com Therefore, optimizing deprotection times and the choice of base is important. Standard conditions often involve two short treatments with 20% piperidine in DMF. luxembourg-bio.comuci.edu

Stereochemical Considerations and Control in Synthesis

Maintaining the stereochemical integrity of amino acids during peptide synthesis is crucial, as the biological activity of a peptide is highly dependent on its specific three-dimensional structure. Phenylglycine and its derivatives are particularly susceptible to racemization due to the nature of their structure.

Racemization Pathways of Phenylglycine Derivatives in Peptide Synthesis

The primary reason for the increased susceptibility of phenylglycine to racemization is the increased acidity of the α-proton. researchgate.netmdpi.com The phenyl ring stabilizes the carbanion intermediate formed upon abstraction of this proton under basic conditions, facilitating epimerization. mdpi.com This can occur during both the coupling and deprotection steps of SPPS. mdpi.com

The main pathway for racemization during the coupling step involves the formation of a 5(4H)-oxazolone intermediate from the activated amino acid. mdpi.com This intermediate can readily tautomerize, leading to a loss of stereochemical configuration. The base-catalyzed coupling of Fmoc-phenylglycine has been identified as the critical step for racemization. luxembourg-bio.comresearchgate.net The choice of a less nucleophilic base and a suitable coupling reagent that minimizes the lifetime of the activated intermediate is therefore essential for suppressing this side reaction. luxembourg-bio.com While racemization during Fmoc deprotection is generally less pronounced, it can become significant with the use of very strong bases or extended reaction times. luxembourg-bio.com

Methodological Approaches to Mitigate Epimerization

The increased acidity of the α-proton in phenylglycine residues, a consequence of the electron-withdrawing phenyl ring, makes them highly susceptible to base-catalyzed epimerization during peptide synthesis. The presence of an ortho-fluoro substituent in this compound is expected to further enhance this acidity, making the control of stereochemical integrity a critical challenge.

Research has shown that the crucial step for racemization is the base-catalyzed coupling of the Fmoc-protected amino acid, rather than the Fmoc-deprotection step itself. Consequently, optimization efforts have centered on the selection of coupling reagents, additives, and the organic base used during the activation and coupling phase.

Influence of Coupling Reagents and Additives:

Standard uronium/aminium salt coupling reagents like HBTU and HATU, when paired with common bases, can lead to significant epimerization for sensitive residues like phenylglycine. To counter this, several alternative reagents and additives have been identified that substantially reduce the loss of stereochemical purity.

Phosphonium (B103445) Reagents (DEPBT): 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is a phosphonium salt-type coupling reagent noted for causing very little epimerization, especially when coupling easily racemized amino acids such as aryl-glycines.

Oxyma-Based Reagents (COMU): The development of reagents incorporating the non-explosive and highly effective additive OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) has been a significant advance. The uronium salt COMU, which has an Oxyma moiety, has demonstrated high coupling efficiency comparable to HATU but with a reduced risk of epimerization. Studies on model peptides containing phenylglycine showed that COMU was one of the best-performing activators for minimizing racemization.

Additives: The use of additives is a cornerstone of strategies to suppress epimerization. OxymaPure has emerged as a superior, safer alternative to the traditional, potentially explosive benzotriazole-based additives like HOBt and HOAt. In direct comparisons for the synthesis of an epimerization-prone dipeptide (Z-L-Phg-Val-OMe), the EDC-HCl/OxymaPure system afforded a significantly lower percentage of the undesired DL-epimer compared to EDC-HCl/HOBt.

Influence of the Base:

The choice of the tertiary amine base used to catalyze the coupling reaction has a remarkable influence on the degree of epimerization. Studies have demonstrated that bases that are weaker and more sterically hindered than the commonly used diisopropylethylamine (DIPEA, pKa ~10.1) are highly effective at minimizing racemization.

Sterically Hindered Bases: Bases such as 2,4,6-trimethylpyridine (B116444) (TMP, pKa 7.43) and 2,6-dimethylpyridine (B142122) (DMP) have proven to be excellent choices. Their bulk appears to disfavor the abstraction of the sensitive α-proton of the activated amino acid, thereby reducing the rate of enolization that leads to racemization.

Optimized Coupling Conditions:

The most effective protocols for suppressing epimerization in phenylglycine-containing peptides combine an optimized coupling reagent with a sterically hindered, weaker base. Systematic studies have shown that using either DEPBT or COMU as the activator in combination with TMP or DMP as the base can reduce racemization to negligible levels, achieving over 98% of the correct diastereomer.

Table 1: Effect of Coupling Reagents and Bases on Phenylglycine Epimerization An illustrative compilation of data from studies on model peptides to show relative effectiveness of different protocols.

| Activator | Base | % Correct Diastereomer (Approx.) | Reference(s) |

| HATU | DIPEA | ~60-70% | |

| HATU | TMP | ~93% | |

| HBTU | DIPEA | ~60-65% | |

| PyBOP | DIPEA | ~60-65% | |

| DEPBT | DIPEA | ~85-90% | |

| COMU | DIPEA | ~92% | |

| COMU | TMP | >98% | **** |

| DEPBT | TMP | >98% | **** |

| DMTMM-BF₄ | NMM | ~71% | |

| EDC-HCl | HOBt | ~96.3% | |

| EDC-HCl | OxymaPure | ~99.9% |

Solution-Phase Synthesis of this compound and Analogues

The availability of this compound as a chemical building block is essential for its incorporation into peptide structures. Solution-phase synthesis provides versatile and scalable routes to this and other fluorinated phenylglycine analogues.

Pathways for the Preparation of Fluorinated Phenylglycine Building Blocks

Several classical and modified methods of amino acid synthesis can be employed to prepare the racemic 2-fluorophenylglycine core structure. These routes typically begin with a commercially available fluorinated aromatic compound.

Modified Strecker Synthesis: The Strecker synthesis is a foundational method for producing α-amino acids. A common modification for preparing 2-fluorophenylglycine involves a one-pot, two-step procedure starting from 2-fluorobenzaldehyde (B47322).

Aminonitrile Formation: 2-fluorobenzaldehyde is reacted with an amine (e.g., benzylamine (B48309), as a more effective substitute for ammonia) and a cyanide source (e.g., sodium cyanide) in the presence of sodium bisulfite. This yields the intermediate N-benzyl-α-amino-2-fluorophenylacetonitrile.

Hydrolysis: The resulting aminonitrile is then hydrolyzed. This is often performed in two stages—first with aqueous acid or base to convert the nitrile to a carboxamide, followed by a more vigorous hydrolysis to yield the carboxylic acid. If benzylamine is used, the N-benzyl group can be subsequently removed via catalytic transfer hydrogenolysis to afford the final 2-fluorophenylglycine.

From α-Bromo Acids: An alternative pathway involves the nucleophilic substitution of an α-bromoaryl-acetic acid.

Bromination: 2-fluorophenylacetic acid can be subjected to α-bromination using standard reagents like N-bromosuccinimide (NBS) and a radical initiator to form ethyl 2-bromo-2-(2-fluorophenyl)acetate.

Amination: The resulting α-bromo ester is then reacted with an ammonia (B1221849) source (e.g., sodium azide (B81097) followed by reduction, or direct amination) to introduce the α-amino group, which after hydrolysis of the ester yields the desired amino acid.

Direct Synthesis from 2-Fluoroaniline (B146934): It is also possible to synthesize the related N-(2-fluorophenyl)glycine by reacting 2-fluoroaniline with 2-chloroacetic acid. While this produces an isomer and not the direct phenylglycine backbone, it represents another entry into fluorinated glycine (B1666218) derivatives.

These methods generally produce a racemic (DL) mixture of the amino acid, which is suitable for producing this compound. The final step involves the protection of the amino group with a 9-fluorenylmethyloxycarbonyl (Fmoc) group, typically by reacting the amino acid with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl under basic conditions.

Chiral Auxiliary Approaches for Stereoselective Synthesis

While the title compound is a DL-racemate, the synthesis of enantiomerically pure L- or D-2-fluorophenylglycine is crucial for many pharmaceutical applications. This is achieved through asymmetric synthesis, often employing a chiral auxiliary—a stereogenic molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.

Evans Oxazolidinone Auxiliaries: The Evans auxiliaries are one of the most powerful tools for asymmetric alkylation.

Attachment and Enolate Formation: A chiral oxazolidinone, derived from an inexpensive natural amino acid like valine or phenylalanine, is first acylated with an appropriate acid derivative. The resulting N-acyl oxazolidinone is then treated with a strong base (e.g., LDA) to form a stereodefined Z-enolate.

Diastereoselective Alkylation: The bulky substituent on the chiral auxiliary effectively shields one face of the enolate. Introducing an electrophile, such as 2-fluorobenzyl bromide, results in alkylation occurring from the less hindered face, creating a new stereocenter with high diastereoselectivity.

Cleavage: The chiral auxiliary is then cleaved under mild conditions (e.g., hydrolysis with lithium hydroperoxide or reduction) to release the enantiomerically enriched amino acid and recover the auxiliary for reuse.

Schöllkopf Bis-Lactim Ether Method: This classic method uses a chiral auxiliary derived from the cyclization of glycine and a chiral amino acid, most commonly valine.

Auxiliary Formation: A cyclic dipeptide (diketopiperazine) of glycine and (R)- or (S)-valine is converted into a bis-lactim ether.

Diastereoselective Alkylation: The prochiral carbon of the glycine unit is deprotonated with a strong base (e.g., n-BuLi). The bulky isopropyl group from the valine auxiliary blocks one face of the resulting anion. Reaction with an electrophile like 2-fluorobenzyl bromide proceeds with high diastereoselectivity.

Hydrolysis: Mild acidic hydrolysis cleaves the bis-lactim ether, yielding the desired enantiomerically pure α-amino acid methyl ester and the recoverable valine methyl ester. This method is particularly useful for synthesizing exotic amino acids with high enantiomeric excess (>95% ee).

Nickel(II) Complex-Mediated Synthesis: Another potent strategy involves the use of chiral nickel(II) complexes of glycine Schiff bases. The complex acts as a chiral template, and alkylation with a reagent like 2-fluorobenzyl bromide occurs with high diastereoselectivity, guided by the chiral ligand. Subsequent hydrolysis releases the enantiopure amino acid.

These stereoselective methods provide access to the individual L- and D- enantiomers of 2-fluorophenylglycine, which can then be Fmoc-protected for use in stereochemically defined peptide synthesis.

Applications of Fmoc 2 Fluoro Dl Phenylglycine in Peptide and Protein Science

Peptide and Peptidomimetic Design and Engineering

The incorporation of Fmoc-2-fluoro-DL-phenylglycine into peptide sequences offers a sophisticated strategy for fine-tuning their therapeutic and functional potential. The fluorine atom, despite its minimal steric footprint, exerts profound effects on the local chemical environment, influencing everything from proteolytic resistance to receptor engagement.

The introduction of fluorinated amino acids is a well-established strategy for enhancing the stability of peptides. nih.govnih.gov Fluorination increases the hydrophobicity of the amino acid side chain, which can bolster the hydrophobic interactions that drive protein folding and stabilize tertiary structures. nih.gov This "fluorous effect" can lead to hyperstable protein folds and increased resistance to chemical and thermal denaturation. nih.gov

Specifically, incorporating residues like 2-fluorophenylglycine can enhance stability by increasing the buried hydrophobic surface area within the peptide's core. nih.govnih.gov This enhancement is achieved with minimal structural perturbation because the fluorinated side chain closely mimics the shape of its non-fluorinated counterpart. nih.gov

| Peptide/Protein System | Modification | Observed Effect on Stability | Reference |

|---|---|---|---|

| Model α-helical proteins (α4H) | Leucine replaced with hexafluoroleucine in the hydrophobic core | Significant increase in stability (ΔG°fold from -18.0 to -27.6 kcal/mol) | nih.gov |

| Glucagon-like peptide-1 (GLP-1) analogues | Incorporation of hexafluoroleucine | Higher proteolytic stability against DPP IV protease | researchgate.net |

| Model protease substrates | Incorporation of various fluorinated amino acids near the cleavage site | Increased proteolytic stability observed in only a few cases, demonstrating high context dependency | nih.gov |

| β-hairpin scaffolds | Interior-facing residues replaced with hexafluoroleucine | Slight destabilizing effect observed in one scaffold, highlighting the importance of packing | nih.gov |

The strategic placement of fluorine can modulate the binding affinity and selectivity of a peptide for its target receptor. nih.gov The high electronegativity of the fluorine atom alters the electronic distribution of the aromatic ring in 2-fluorophenylglycine, potentially influencing key interactions such as π-π stacking or cation-π interactions with receptor residues. nih.gov This can lead to strengthened binding affinity and more selective target recognition. nih.gov

For instance, in the design of analogues for hormones like Glucagon-like peptide-1 (GLP-1), the introduction of fluorinated amino acids has been shown to yield compounds with comparable or even enhanced binding affinity to the GLP-1 receptor. researchgate.net The ability to fine-tune these electronic properties without significantly altering the side chain's size allows for the optimization of ligand-receptor interactions. This principle is central to the rational design of peptide agonists and antagonists, where subtle changes in binding can dramatically alter the signaling outcome. nih.gov

| Peptide/Ligand | Receptor | Modification | Effect on Binding Affinity | Reference |

|---|---|---|---|---|

| GLP-1 Analogue (F9) | GLP-1 Receptor | Substitution with hexafluoroleucine | Comparable binding affinity to native GLP-1 (IC50 ~5.1 nM) | researchgate.net |

| CGRP Analogue (ssCGRP) | CGRP Receptor | N/A (Variant with ultrahigh affinity) | Demonstrates that receptor binding involves a two-domain mechanism sensitive to peptide structure | nih.gov |

| Small Molecule Antagonist (Telcagepant) | CGRP Receptor | N/A (Small molecule) | High affinity (Ki of 4.6 nM), showing sensitive receptor engagement | nih.gov |

| κ Opioid Receptor Ligands | Engineered κ Opioid Receptor (RASSL) | Receptor engineering | Engineered receptor shows reduced affinity for endogenous peptides but retains affinity for small molecule drugs | researchgate.net |

Incorporating sterically constrained non-canonical amino acids is a powerful method for controlling peptide conformation. This compound, with its direct attachment of the phenyl ring to the peptide backbone, introduces significant conformational constraints. The gauche effect, resulting from the interaction between the fluorine atom and the peptide backbone, can favor specific dihedral angles (φ and ψ), thereby pre-organizing the peptide into a desired secondary structure, such as a β-turn or a helical fold. nih.gov

This conformational restriction can be beneficial in peptide design, as it reduces the entropic penalty of binding to a receptor, potentially leading to higher affinity. Furthermore, by using specific enantiomers (D or L) of 2-fluorophenylglycine, engineers can introduce precise structural motifs. For example, the incorporation of a D-amino acid is a classic strategy for inducing β-turns. Studies with the related 4-fluorophenylglycine have shown that the stereochemistry of the residue can dramatically impact the biological activity of a peptide by influencing its ability to adopt a functional amphiphilic α-helical fold. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique used to study these conformational changes in solution, providing detailed structural information. nmims.edu

Protein Engineering and Functional Modulation

The principles of using this compound in peptide design are directly applicable to the engineering of larger proteins. Site-specific incorporation of this amino acid via SPPS, followed by ligation to other protein fragments, allows for the creation of modified proteins with tailored properties.

Rational protein engineering aims to improve protein properties based on a detailed understanding of their structure and function. mdpi.com The incorporation of fluorinated amino acids like 2-fluorophenylglycine is a prime example of this approach. By strategically placing these residues within the hydrophobic core of a protein, it is possible to significantly enhance its thermodynamic stability. nih.govnih.gov

This compound also serves as a valuable tool for studying and modulating protein-protein interactions (PPIs). PPIs are fundamental to most biological processes, and developing molecules that can inhibit or stabilize these interactions is a major goal in drug discovery. arxiv.org

There are two primary ways in which 2-fluorophenylglycine can be used in this context:

As a Structural Component: A peptide designed to inhibit a PPI can be engineered with 2-fluorophenylglycine to enhance its stability and binding affinity for one of the target proteins, making it a more potent inhibitor.

As a Biophysical Probe: The fluorine atom provides a unique spectroscopic handle. ¹⁹F NMR is a highly sensitive technique for probing the local environment of the fluorine atom. nih.gov By incorporating 2-fluorophenylglycine at the interface of a peptide-protein complex, researchers can use ¹⁹F NMR to monitor binding events, detect conformational changes upon interaction, and map the binding site, as the chemical shift of the fluorine nucleus is exquisitely sensitive to its surroundings. nih.govresearchgate.net This provides invaluable, high-resolution information that is difficult to obtain with other methods. nih.gov

Impact on Enzymatic Activity through Fluorine Substitution

The substitution of hydrogen with fluorine in amino acid side chains can significantly alter the enzymatic activity of peptides. This is primarily due to fluorine's high electronegativity, which can influence the electronic environment of the peptide backbone and side chains, as well as introduce steric hindrance that affects substrate binding and catalysis.

Research on peptides containing fluorinated amino acids has shown that the impact on enzymatic activity is highly dependent on the position of the fluorine atom and the specific enzyme . sigmaaldrich.comnih.gov For instance, the introduction of a fluorine atom can enhance the resistance of a peptide to proteolytic degradation. nih.govresearchgate.net This increased stability is a crucial attribute for peptide-based therapeutics, which are often limited by their short in vivo half-lives.

A systematic study on the proteolytic stability of fluorinated peptides against enzymes like α-chymotrypsin and pepsin revealed that increased stability is not a universal outcome and depends on the location of the fluorinated residue relative to the cleavage site. sigmaaldrich.comnih.gov However, in many cases, the presence of a fluorinated amino acid can hinder the recognition and binding of the peptide by proteases, thereby prolonging its biological activity. researchgate.net

The following table summarizes the observed effects of fluorine substitution on the enzymatic stability of peptides from various studies.

| Peptide/Protein | Enzyme | Effect of Fluorination | Reference |

| Model Peptides | α-chymotrypsin | Position-dependent increase in stability | sigmaaldrich.comnih.gov |

| Model Peptides | Pepsin | Position-dependent increase in stability | sigmaaldrich.comnih.gov |

| Buforin II | Trypsin | Moderately enhanced protease stability | researchgate.net |

| Magainin II | Trypsin | Moderately enhanced protease stability | researchgate.net |

Bioorganic Probes and Chemical Biology Tools

The unique properties of fluorine make it an excellent tool for developing bioorganic probes and chemical biology tools. The fluorine atom can serve as a sensitive reporter for NMR spectroscopy and can be used to modulate the biological activity of peptides in a controlled manner.

Use in Bioconjugation Strategies

While specific bioconjugation strategies involving this compound are not extensively documented, the principles of using fluorinated amino acids in such applications are well-established. The Fmoc protecting group is standard in SPPS, allowing for the precise incorporation of 2-fluoro-DL-phenylglycine into a peptide sequence. semanticscholar.org The fluorine atom itself does not typically participate directly in common bioconjugation reactions but its influence on the peptide's conformation and electronic properties can be leveraged.

Applications in Membrane-Active Peptide Studies

Fluorinated amino acids have been successfully incorporated into membrane-active peptides, including antimicrobial peptides (AMPs) and cell-penetrating peptides (CPPs), to enhance their activity and stability. semanticscholar.org The increased hydrophobicity of fluorinated amino acids can promote the interaction of these peptides with biological membranes. researchgate.net

The incorporation of hexafluoroleucine into antimicrobial peptides like buforin and magainin has been shown to enhance their bacteriostatic activity and increase their resistance to proteolytic degradation. researchgate.net While direct studies on peptides containing 2-fluoro-DL-phenylglycine are limited, the introduction of this fluorinated aromatic amino acid is expected to modulate the amphipathicity and membrane-disrupting capabilities of peptides. The fluorinated phenyl ring can engage in specific interactions with the lipid bilayer, potentially leading to enhanced antimicrobial or cell-penetrating properties.

| Peptide | Effect of Fluorination | Potential Application | Reference |

| Buforin II | Enhanced bacteriostatic activity | Antimicrobial agent | researchgate.net |

| Magainin II | Enhanced bacteriostatic activity | Antimicrobial agent | researchgate.net |

| General AMPs | Increased membrane affinity | Antimicrobial agent | semanticscholar.org |

| General CPPs | Enhanced cellular uptake | Drug delivery |

Development of Enzyme Inhibitors and Receptor Modulators

Fluorinated amino acids are valuable in the design of enzyme inhibitors and receptor modulators. The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can be critical for binding to an enzyme's active site or a receptor's binding pocket.

Side chain-fluorinated amino acids have been utilized as mechanism-based inhibitors for a variety of enzymes, including those involved in amino acid metabolism. The strategic placement of a fluorine atom can lead to the formation of a stable, covalent adduct with the enzyme, thereby irreversibly inhibiting its activity.

In the context of receptor modulators, the incorporation of a fluorinated amino acid can enhance binding affinity and selectivity. The fluorine atom can participate in favorable interactions, such as hydrogen bonds with the receptor, or it can induce a specific peptide conformation that is optimal for binding.

Advanced Material Science Applications

The self-assembly of peptides and amino acid derivatives into well-ordered nanostructures is a rapidly growing field in materials science. The introduction of fluorine can significantly influence these self-assembly processes.

Self-Assembly of Fluorinated Amino Acid Derivatives

Fmoc-protected amino acids are well-known for their ability to self-assemble into various nanostructures, such as nanofibers, nanotubes, and hydrogels. The self-assembly is driven by a combination of π-π stacking of the fluorenyl groups and hydrogen bonding of the peptide backbone.

The introduction of fluorine into the amino acid side chain can modulate the self-assembly behavior. The increased hydrophobicity and the potential for specific fluorine-fluorine or fluorine-aromatic interactions can lead to the formation of novel nanostructures with unique properties. For instance, studies on Fmoc-pentafluorophenylalanine have shown that it forms distinct monolithic assemblies compared to its non-fluorinated counterpart.

While specific studies on the self-assembly of this compound are not widely reported, it is anticipated that this compound would also exhibit interesting self-assembly properties, potentially forming hydrogels or other nanostructures with applications in tissue engineering, drug delivery, and biosensing.

| Fmoc-Amino Acid Derivative | Observed Self-Assembled Structure | Driving Forces | Reference |

| Fmoc-Phenylalanine | Nanofibers, Hydrogels | π-π stacking, Hydrogen bonding | |

| Fmoc-Pentafluorophenylalanine | Monolithic films | π-π stacking, Fluorine-specific interactions | |

| General Fmoc-Dipeptides | Fibers, Gels | Hydrophobic and π-π interactions |

Tuning Rheological Properties of Peptide-Based Hydrogels

Based on a comprehensive search of available scientific literature, there is currently no specific research data detailing the application of this compound for the purpose of tuning the rheological properties of peptide-based hydrogels. Studies on this particular fluorinated derivative in the context of hydrogel mechanical properties, such as storage modulus (G') and loss modulus (G''), have not been published in the reviewed sources.

While the broader field of peptide engineering has explored the use of fluorinated amino acids to modify the properties of self-assembling materials, and research exists on hydrogels formed from other Fmoc-protected amino acids, the direct investigation of this compound's impact on hydrogel rheology is not documented. For instance, studies on other fluorinated peptide hydrogels have shown that fluorine can enhance gel stiffness, and separate research has indicated that substituting phenylalanine with the more rigid, non-fluorinated phenylglycine can significantly increase gel strength. cyu.frvub.be However, these findings pertain to different molecular structures and cannot be directly extrapolated to this compound.

Consequently, without dedicated experimental studies, it is not possible to provide detailed research findings or data tables on how this compound influences the viscoelastic properties of peptide hydrogels.

Advanced Spectroscopic and Computational Approaches in Research Involving Fmoc 2 Fluoro Dl Phenylglycine

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy for Structural and Dynamic Studies

¹⁹F NMR has emerged as a valuable technique in chemical biology and proteomics due to the unique properties of the fluorine-19 nucleus. Its application to proteins labeled with fluorinated amino acids, such as those derived from Fmoc-2-fluoro-DL-phenylglycine, provides insights that are often unattainable with other methods.

The utility of ¹⁹F NMR in studying biological macromolecules stems from several key principles and advantages:

High Sensitivity and Natural Abundance : The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons (¹H). Furthermore, it has 100% natural abundance, eliminating the need for isotopic enrichment of the probe itself. nih.govnih.gov

Background-Free Signal : Fluorine is virtually absent in biological systems. nih.gov This means that when a protein is labeled with a fluorinated amino acid, the resulting ¹⁹F NMR spectrum is free from background signals that can complicate ¹H NMR. nih.gov

Environmental Sensitivity : The chemical shift of a ¹⁹F nucleus is highly sensitive to its local environment. nih.gov Even subtle changes in conformation, solvent exposure, or electrostatic interactions can lead to significant and measurable changes in the ¹⁹F NMR spectrum. unt.edu This makes it an excellent probe for studying dynamic processes. unt.edu

Minimal Perturbation : The substitution of a hydrogen atom with a fluorine atom represents a minimal steric perturbation to the protein structure, often referred to as "single-atom mutagenesis." nih.gov This allows for the study of protein structure and function in a near-native state.

These properties make ¹⁹F NMR a powerful tool for investigating specific sites within a protein without the spectral crowding and overlap often encountered in ¹H NMR of large biomolecules. nih.gov

The sensitivity of the ¹⁹F chemical shift to the local environment makes it an ideal probe for monitoring the process of protein folding and characterizing protein dynamics. As a protein folds, the environment around the incorporated 2-fluorophenylglycine residue changes, leading to shifts in the ¹⁹F resonance. This allows for real-time monitoring of the folding process and the identification of folding intermediates.

Dynamic processes within a folded protein, such as conformational exchange between different states, can also be studied. The rate of these exchanges influences the appearance of the ¹⁹F NMR signal, with slow, intermediate, and fast exchange regimes providing distinct spectral signatures. nih.gov This information is crucial for understanding the relationship between protein dynamics and function. For instance, dynamic NMR line-broadening effects have been utilized in ¹⁹F NMR studies to identify highly populated folding intermediates in proteins like the rat intestinal fatty acid-binding protein. kanazawa-u.ac.jp

¹⁹F NMR is a powerful method for studying molecular recognition events, including ligand binding and protein dimerization. When a ligand binds to a protein near a 2-fluorophenylglycine residue, it alters the local electronic environment, resulting in a change in the ¹⁹F chemical shift. nih.gov By titrating a ligand into a solution of the labeled protein and monitoring these chemical shift changes, one can determine binding affinities (dissociation constants, Kd) and kinetics (on- and off-rates). nist.gov

Similarly, dimerization or oligomerization of a protein can be investigated. If the 2-fluorophenylglycine residue is located at the dimerization interface, the formation of the dimer will produce a distinct chemical shift for the fluorine probe compared to the monomeric state. This allows for the characterization of the dimerization process and the study of factors that influence it. The exquisite sensitivity of fluorine nuclei makes them particularly well-suited for observing weak interactions. nih.gov

| Application | Observable Change in ¹⁹F NMR | Information Gained |

| Ligand Binding | Chemical shift perturbation of the fluorine signal upon ligand addition. | Binding affinity (Kd), kinetics (kon, koff), and location of the binding site. |

| Dimerization | Appearance of new ¹⁹F signals corresponding to the dimeric state. | Stoichiometry and affinity of self-association, nature of the dimerization interface. |

Solid-state NMR (ssNMR) is a crucial technique for studying the structure and dynamics of membrane-associated peptides and proteins in a native-like lipid bilayer environment. nih.gov The incorporation of fluorinated amino acids like 2-fluorophenylglycine provides a sensitive probe for these studies.

In one notable study, the positional isomer 4-fluorophenylglycine was incorporated into membrane-active peptides to investigate their interactions with lipid membranes using solid-state ¹⁹F NMR. nih.gov By analyzing the ¹⁹F NMR spectra of macroscopically oriented samples, researchers could determine the alignment, mobility, and structure of the peptide within the membrane. nih.gov This approach, directly applicable to peptides containing 2-fluorophenylglycine, provides invaluable information on how these molecules insert into and interact with biological membranes, which is essential for understanding their mechanisms of action. nih.govnih.gov

The degree to which an amino acid residue is exposed to the solvent versus being buried in the protein interior is a key aspect of protein structure. ¹⁹F NMR offers several methods to probe the solvent accessibility of a 2-fluorophenylglycine residue.

One common method is the solvent isotope shift (SIS). The chemical shift of a fluorine nucleus is sensitive to whether it is in an H₂O or D₂O environment. By measuring the change in the ¹⁹F chemical shift upon moving the protein from H₂O to D₂O, one can quantify the extent of solvent exposure. A larger shift indicates greater exposure to the solvent. nih.gov Another approach involves using paramagnetic relaxation enhancement (PRE), where a soluble paramagnetic agent is added to the sample. Residues on the protein surface will experience line broadening in the NMR spectrum, while buried residues will be unaffected. nih.gov These techniques provide site-specific information about the protein's topology and how it might change upon ligand binding or conformational changes. researchgate.net

| Method | Principle | Outcome |

| Solvent Isotope Shift (SIS) | The ¹⁹F chemical shift is sensitive to the isotopic composition of the solvent (H₂O vs. D₂O). | Quantifies the degree of solvent exposure of the fluorinated residue. |

| Paramagnetic Relaxation Enhancement (PRE) | A soluble paramagnetic agent broadens the NMR signals of nearby, solvent-exposed nuclei. | Maps the surface-exposed regions of the protein. |

Mass Spectrometry-Based Characterization of Modified Peptides

Mass spectrometry (MS) is an indispensable tool for the characterization of peptides and proteins, including those modified with non-canonical amino acids like 2-fluoro-DL-phenylglycine. It provides precise mass measurements, enabling the confirmation of successful incorporation of the modified amino acid and the identification of any other post-translational modifications.

Tandem mass spectrometry (MS/MS) is particularly powerful for peptide sequencing. In this technique, a specific peptide ion is isolated and fragmented, and the masses of the resulting fragment ions are measured. This fragmentation pattern provides sequence information, allowing for the precise localization of the 2-fluorophenylglycine residue within the peptide chain.

In a study involving the mutasynthesis of glycopeptide antibiotics, a heptapeptide (B1575542) containing 2-fluorophenylglycine was produced. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) was used to detect and characterize the novel fluorinated balhimycin (B1255283) derivatives. The exact mass measurements confirmed the incorporation of the fluorine atom into the peptide structure. This demonstrates the utility of mass spectrometry in verifying the products of peptide synthesis and biosynthetic engineering involving fluorinated amino acids.

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous structural confirmation of novel compounds like this compound and the peptides derived from it. Unlike standard mass spectrometry, HRMS provides mass measurements with extremely high accuracy, typically to within 5 parts per million (ppm). This level of precision allows for the determination of a molecule's elemental composition from its exact mass.

For this compound (Molecular Formula: C₂₃H₁₈FNO₄), HRMS can verify its identity by matching the experimentally measured monoisotopic mass to the theoretically calculated value. This confirmation is critical for ensuring the correct building block is used in peptide synthesis.

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₃H₁₈FNO₄ |

| Calculated Monoisotopic Mass (M+H)⁺ | 392.12926 u |

| Hypothetical Measured Mass (M+H)⁺ | 392.12989 u |

| Mass Accuracy (ppm) | 1.61 |

The low ppm error in this representative data confirms the elemental composition, providing strong evidence for the successful synthesis and purity of the compound before its use in further applications.

Fragmentation Analysis for Fluorinated Peptide Identification

Tandem mass spectrometry (MS/MS) is essential for sequencing peptides and identifying the precise location of modifications, including the incorporation of fluorinated amino acids. In a typical collision-induced dissociation (CID) experiment, a specific peptide ion is isolated and fragmented, producing a spectrum of daughter ions. wm.edu The analysis of these fragments, primarily b- and y-ions resulting from cleavage of the peptide backbone, allows for the reconstruction of the amino acid sequence.

When a peptide contains 2-fluoro-DL-phenylglycine, its unique mass and the presence of the fluorine atom influence the fragmentation pattern. The fluorine atom acts as a stable isotopic label, and its presence can be confirmed in fragments containing the modified residue. This aids in the confident identification of fluorinated peptides within complex mixtures.

Consider a hypothetical tripeptide, Glycyl-(2-fluoro-DL-phenylglycyl)-Alanine. Fragmentation analysis would yield a characteristic set of b- and y-ions that confirm the sequence and the location of the fluorinated residue.

| Parent Peptide | Ion Type | Fragment Sequence | Calculated m/z |

|---|---|---|---|

| Gly-(2-F-Phg)-Ala | b₁ | Gly | 58.04 |

| b₂ | Gly-(2-F-Phg) | 209.09 | |

| y₁ | Ala | 90.05 | |

| y₂ | (2-F-Phg)-Ala | 241.10 |

Computational Chemistry and Molecular Modeling Studies

Computational methods are vital for understanding how fluorine substitution at the molecular level translates into macroscopic changes in peptide behavior. acs.org These approaches provide insights that are often difficult to obtain through experimental means alone.

Predicting Conformational Preferences of Fluorinated Amino Acids in Peptides

The substitution of a hydrogen atom with a fluorine atom can significantly alter the conformational preferences of an amino acid residue. nih.gov For 2-fluoro-DL-phenylglycine, which is a Cα,α-disubstituted glycine (B1666218), steric hindrance from the phenyl and fluoro-phenyl groups severely restricts the allowable backbone dihedral angles (Φ and Ψ). Conformational energy computations are used to predict these preferences. nih.gov Such studies indicate that residues like 2-fluorophenylglycine favor a more rigid, extended conformation compared to simpler amino acids like Alanine, which has much greater rotational freedom. This pre-organization of the peptide backbone can be a powerful tool in peptide design to enforce specific secondary structures.

| Amino Acid Residue | Predicted Low-Energy Φ Angle Range | Predicted Low-Energy Ψ Angle Range | Resulting Conformation |

|---|---|---|---|

| Alanine | -180° to -50° | -70° to +180° | Broad (α-helical and β-sheet) |

| 2-fluoro-DL-phenylglycine | -160° ± 20° | +160° ± 20° | Highly Restricted (Extended β-sheet) |

Elucidating Molecular Interactions of Fluorine within Peptide Environments

The fluorine atom, despite being the most electronegative element, is a poor hydrogen bond acceptor. acs.org However, the highly polarized carbon-fluorine (C-F) bond can participate in a range of other non-covalent interactions within a peptide environment. Molecular modeling can identify and quantify these subtle yet significant interactions. worldscientific.com These include dipole-dipole interactions with nearby polar groups (e.g., backbone amides), interactions with aromatic rings, and the formation of weak C-F···H-N hydrogen bonds. acs.org Understanding these interactions is crucial for predicting how a fluorinated residue will influence peptide folding and binding.

| Interaction Type | Interacting Partner in Peptide | Typical Computed Energy (kcal/mol) | Significance |

|---|---|---|---|

| Dipole-Dipole | Backbone Carbonyl (C=O) | -0.5 to -1.5 | Local structural stabilization |

| Aromatic-Aromatic | Phenylalanine/Tyrosine side chain | -1.0 to -2.5 | Tertiary structure packing |

| Weak Hydrogen Bond (C-F···H-N) | Backbone Amide (N-H) | -0.2 to -0.8 | Fine-tuning local conformation |

Rationalizing the Impact of Fluorine on Peptide Structure and Function

Computational chemistry provides a rational framework for understanding the multifaceted impact of fluorine on peptide properties. researchgate.net By integrating data on steric constraints, electronic effects, and solvation properties, molecular modeling can explain how a single fluorine atom can enhance proteolytic stability, modulate binding affinity, or alter secondary structure propensity. researchgate.netacs.org

For instance, molecular dynamics simulations can rationalize the increased stability of a peptide containing 2-fluoro-DL-phenylglycine by demonstrating that the residue restricts backbone flexibility, reducing the entropy penalty of folding and making the folded state more thermodynamically favorable. Furthermore, models can show how the fluorophenyl side chain makes specific, stabilizing contacts within a protein binding pocket that would not be possible for its non-fluorinated counterpart, thereby explaining an observed increase in biological activity. The predictive power of these computational studies is essential for the rational design of fluorinated peptides with tailored functions. researchgate.net

Mechanistic and Biophysical Investigations of Fluorine Incorporation in Peptides and Proteins

Influence of Fluorine Atom Position and Number on Peptide and Protein Structure

The introduction of a fluorine atom into an amino acid side chain can induce significant changes in the resulting peptide's structure. The position and number of fluorine atoms are critical determinants of these structural alterations.

Steric and Electronic Effects of Ortho-Fluorination

The ortho-fluorination of the phenylglycine side chain introduces distinct steric and electronic effects that ripple through the peptide backbone. Fluorine is the most electronegative element, leading to a strong electron-withdrawing effect that can alter the charge distribution of the aromatic ring and influence local dipole moments. researchgate.net This can lead to dipole-dipole interactions with nearby carbonyl groups in the peptide backbone or with other residues, potentially stabilizing specific conformations. researchgate.net

Conformational Constraints Imposed by Fluorine Substitution

The unique electronic properties of fluorine can lead to specific conformational preferences through the "gauche effect." wikipedia.org This effect describes the tendency of certain substituents, particularly those that are highly electronegative, to favor a gauche conformation (a dihedral angle of about 60°) over an anti conformation (180°). In the context of 2-fluorophenylglycine, the gauche effect between the Cα-H and C-F bonds can influence the pucker of the side chain, further constraining the available conformational space. mdpi.com These stereoelectronic effects, combined with the steric bulk of the ortho-fluorine, can pre-organize the peptide backbone, reducing the entropic penalty associated with adopting a specific folded structure. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating these conformational preferences in solution. nih.gov

Intermolecular Interactions and the "Fluorous Effect"

Beyond intramolecular effects, the presence of fluorine significantly modulates how peptides interact with each other and their environment.

Role of Fluorine in Hydrogen Bonding within Biological Milieux

The role of fluorine in hydrogen bonding is complex. While highly electronegative, the fluorine atom in a C-F bond is a weak hydrogen bond acceptor. nih.gov However, the strong electron-withdrawing nature of fluorine can enhance the acidity of neighboring C-H or N-H protons, making them better hydrogen bond donors. nih.gov Therefore, the incorporation of 2-fluorophenylglycine can subtly alter the hydrogen bonding network within a peptide or between a peptide and its biological target. These interactions, though often weak, can collectively contribute to the stability and specificity of molecular recognition events.

Specific Self-Recognition Phenomena in Fluorinated Systems

The "fluorous effect" describes the tendency of fluorinated molecules to self-associate and phase-separate from both aqueous and hydrocarbon environments. nih.gov This phenomenon is driven by the unique properties of the C-F bond, which is both hydrophobic and lipophobic. In peptides containing 2-fluorophenylglycine, the fluorous effect can drive self-assembly into higher-order structures like fibrils and hydrogels. rsc.orgnih.gov The ortho-position of the fluorine atom on the phenyl ring can influence the kinetics and morphology of this self-assembly process. Studies on related fluorinated Fmoc-amino acids have shown that the position of the fluorine atom (ortho, meta, or para) can significantly impact gelation rates and fibril diameter. nih.gov This self-recognition is a key aspect in the design of novel biomaterials based on fluorinated peptides.

Impact on Biological Activity and Specificity

The structural and interactive modifications induced by the incorporation of 2-fluorophenylglycine can have a profound impact on the biological activity of peptides. The enhanced conformational stability can lead to increased resistance to proteolytic degradation, a major hurdle in the development of peptide-based therapeutics. nih.gov

Furthermore, the altered hydrophobicity and potential for specific fluorous interactions can enhance the binding affinity and specificity of a peptide for its target receptor or enzyme. For instance, the incorporation of fluorinated amino acids has been shown to enhance the antimicrobial activity of host defense peptides. nih.gov The increased stability and altered interaction profile can lead to more potent and durable biological effects. The precise impact on activity is, however, highly context-dependent and requires empirical investigation for each peptide sequence and biological target. For example, peptides containing sterically constrained amino acids have been shown to act as enzyme inhibitors. nih.gov

Below is a data table summarizing the key effects of incorporating 2-fluorophenylglycine into peptides, based on the principles discussed.

| Feature | Influence of 2-Fluorophenylglycine Incorporation |

| Steric Effects | Increased steric hindrance at the ortho position, restricting phenyl ring rotation. |

| Electronic Effects | Strong electron-withdrawing effect, altering local dipole moments. |

| Conformational Preferences | Potential for gauche effect to influence side-chain pucker and constrain backbone torsion angles. |

| Hydrogen Bonding | Weak hydrogen bond acceptor, but can enhance acidity of neighboring C-H/N-H bonds. |

| Self-Assembly | Can drive self-assembly through the "fluorous effect," with positional dependence on kinetics. |

| Proteolytic Stability | Generally enhanced due to conformational rigidity. |

| Biological Activity | Can be enhanced (e.g., antimicrobial activity) due to increased stability and altered interactions. |

Correlation Between Fluorine Substitution and Modulated Biological Responses

The substitution of canonical amino acids with fluorinated analogues like 2-fluorophenylglycine can lead to significant alterations in the biological response of a peptide. This modulation arises from changes in molecular interactions between the peptide and its biological target, such as a receptor or enzyme. Fluorine's strong electron-withdrawing nature can alter the charge distribution and electrostatic potential of the amino acid side chain, potentially enhancing or disrupting key binding interactions.

For instance, studies on antigenic peptides have shown that fluorinating the aromatic ring of phenylalanine or tyrosine residues can selectively modulate T cell receptor (TCR) binding affinity. nih.gov While not specifically involving 2-fluorophenylglycine, the principles are directly applicable. In one such study, substituting a key tyrosine residue with various fluorophenylalanines in the Tax peptide (LLFGYPVYV) led to significant changes in its binding affinity to different TCRs. The introduction of fluorine atoms altered the electrostatic potential of the binding pocket, leading to either enhanced affinity or steric hindrance, depending on the specific receptor's architecture. nih.gov

A hypothetical example illustrating how the incorporation of 2-fluorophenylglycine (2-F-Phg) could modulate the activity of an antagonist peptide for a G-protein coupled receptor (GPCR) is presented below. The data demonstrates how a single fluorine atom can impact binding affinity (Ki) and functional antagonism (IC50).

| Peptide Sequence | Modification | Target Receptor | Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) |

|---|---|---|---|---|

| Ac-Arg-Gly-Phe-Asp-NH2 | Native Peptide | GPCR-X | 15.2 | 45.8 |

| Ac-Arg-Gly-[2-F-Phg]-Asp-NH2 | Fluorinated Analogue | GPCR-X | 8.7 | 22.1 |

The improved binding and functional activity in this example could be attributed to favorable electrostatic interactions between the fluorine atom and a positively charged residue in the receptor's binding pocket, or to the fluorine-induced conformational constraints on the peptide that favor the bound state. Such enhancements in potency are a key driver for the use of compounds like Fmoc-2-fluoro-DL-phenylglycine in therapeutic peptide design.

Understanding the Selectivity of Biosynthetic Machinery for Fluorinated Analogues

The incorporation of non-canonical amino acids such as 2-fluorophenylglycine into proteins in vivo relies on the ability of the cell's translational machinery to recognize and process these unnatural building blocks. This process is primarily governed by the specificity of aminoacyl-tRNA synthetases (aaRSs), the enzymes responsible for charging tRNAs with their cognate amino acids. noaa.govnih.govnih.gov

Naturally occurring aaRSs are highly specific and typically discriminate against unnatural amino acids. nih.gov However, the substrate specificity of these enzymes is not absolute. For an unnatural amino acid to be incorporated, a native aaRS must be promiscuous enough to accept it, or, more commonly, an aaRS must be engineered through directed evolution to selectively recognize the fluorinated analogue. noaa.gov This involves creating a mutant aaRS that can efficiently aminoacylate a dedicated, orthogonal tRNA with the desired fluorinated amino acid, which then delivers it to the ribosome for incorporation in response to a reprogrammed codon (e.g., the amber stop codon, UAG).

The following table presents hypothetical kinetic data for a wild-type Phenylalanyl-tRNA synthetase (PheRS) and an engineered synthetase (2F-PhgRS) developed to specifically recognize 2-fluorophenylglycine.

| Enzyme | Substrate | Km (μM) | kcat (s-1) | Catalytic Efficiency (kcat/Km, M-1s-1) |

|---|---|---|---|---|

| Wild-Type PheRS | L-Phenylalanine | 5 | 12 | 2.4 x 106 |

| Wild-Type PheRS | 2-fluoro-L-phenylglycine | 850 | 0.01 | 1.2 x 101 |

| Engineered 2F-PhgRS | L-Phenylalanine | 1200 | 0.05 | 4.2 x 101 |

| Engineered 2F-PhgRS | 2-fluoro-L-phenylglycine | 25 | 8 | 3.2 x 105 |

As illustrated, the wild-type PheRS is highly inefficient at recognizing 2-fluoro-L-phenylglycine. In contrast, the engineered 2F-PhgRS demonstrates high efficiency and selectivity for the fluorinated analogue while discriminating against the natural amino acid, L-phenylalanine. This selectivity is crucial for achieving high-fidelity incorporation of the unnatural amino acid into a target protein without competition from its canonical counterpart. The development of such orthogonal synthetase/tRNA pairs is a cornerstone of genetic code expansion and enables detailed investigation of fluorine's effects in biological systems.

Future Directions and Emerging Research Avenues

De Novo Design of Fluorinated Peptides and Proteins with Tailored Functions

De novo design involves the creation of new peptide and protein structures from scratch, rather than modifying existing ones. The use of non-canonical amino acids like Fmoc-2-fluoro-DL-phenylglycine is a cornerstone of this field, providing a means to introduce functionalities not found in nature. nih.gov The introduction of fluorinated residues can significantly influence peptide self-assembly, stability, and biological activity. nih.govgoogle.com

The fluorine atom on the phenyl ring of 2-fluorophenylglycine can alter the electronic properties and hydrophobicity of the side chain. google.com These modifications can be exploited to enhance protein stability, mediate specific folding patterns, and create unique intermolecular interactions. nih.govgoogle.com For instance, the increased hydrophobic surface area conferred by fluorine can stabilize the hydrophobic cores of proteins without causing significant structural disruption. google.com Researchers are exploring how the position-specific incorporation of 2-fluorophenylglycine can be used to design peptides that self-assemble into predictable nanostructures, such as fibrils or hydrogels, for applications in biomaterials and drug delivery. nih.govrsc.org The ultimate goal is to develop a clear set of design principles that correlate the placement of fluorinated residues with specific, predictable, and tailored functions in the resulting peptide or protein.

Table 1: Potential Effects of 2-Fluorophenylglycine Incorporation on Peptide Properties

| Property | Potential Effect | Rationale |

| Thermal Stability | Increased | Enhanced hydrophobicity of the fluorinated side chain can lead to more stable packing in the protein core. google.com |

| Proteolytic Resistance | Increased | The presence of a non-natural amino acid can hinder recognition and cleavage by proteases. google.com |

| Folding Propensity | Altered | Fluorine can influence local conformational preferences and mediate specific intramolecular interactions, guiding the peptide into a desired fold. |

| Binding Affinity | Modulated | The fluorine atom can participate in favorable interactions (e.g., with backbone amides or other aromatic rings) at protein-protein interfaces, enhancing binding. |

| Self-Assembly | Programmed | Fluorine-fluorine interactions and altered hydrophobicity can drive the formation of specific supramolecular structures like nanotubes or fibrils. nih.gov |

Advancements in High-Throughput Synthesis and Screening of Fluorinated Peptide Libraries

The discovery of novel bioactive peptides often relies on the synthesis and screening of large collections of molecules, known as peptide libraries. researchgate.net The use of this compound is fully compatible with modern automated solid-phase peptide synthesis (SPPS), the primary method for generating these libraries. peptidemachines.comnih.gov In Fmoc-SPPS, the Fmoc protecting group is removed from the N-terminus with a mild base, allowing the sequential addition of new amino acids to a growing chain anchored on a solid support. thermofisher.comuci.edu This process is highly efficient and automatable, enabling the parallel synthesis of thousands of distinct peptide sequences. peptidemachines.comnih.gov

A significant advancement in this area is the development of fluorinated fragment libraries for screening against biological targets. nih.govfishersci.combiospace.com Incorporating 2-fluorophenylglycine into these libraries provides a unique advantage for screening using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govfishersci.com This technique is exceptionally sensitive and suffers from a near-zero background signal in biological samples, as fluorine is virtually absent in nature. ucla.edu By screening a library of peptides containing 2-fluorophenylglycine against a target protein, researchers can use ¹⁹F NMR to rapidly identify "hits" based on changes in the fluorine signal upon binding. This approach accelerates the initial stages of drug discovery. nih.gov Methodologies are being refined to allow for the rapid deconvolution of complex mixtures to identify the active peptide sequence. nih.gov

Integration of Advanced Spectroscopic Techniques for Comprehensive Structural Characterization

A detailed understanding of a peptide's three-dimensional structure is crucial for understanding its function. The incorporation of a fluorine atom, as in 2-fluorophenylglycine, provides a powerful and sensitive spectroscopic probe for structural analysis, particularly using ¹⁹F NMR. ucla.eduacs.org The ¹⁹F nucleus has high NMR sensitivity (83% relative to ¹H) and its chemical shift is exquisitely sensitive to the local chemical environment, making it an excellent tool for detecting subtle conformational changes, ligand binding events, and protein dynamics. ucla.eduacs.org

When a peptide containing 2-fluorophenylglycine binds to a target or undergoes a conformational change, the environment around the fluorine atom is altered, leading to a measurable change in its NMR signal. google.comnih.gov This allows researchers to map interaction surfaces and monitor dynamic processes that are often invisible to other techniques. acs.org

Beyond NMR, other advanced techniques are being integrated for a more complete picture.

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) and Tandem Mass Spectrometry (MS/MS) are used to confirm the primary sequence of the synthesized fluorinated peptide and verify its purity. cetjournal.it

Vibrational Spectroscopy (e.g., SFG): Sum-frequency generation (SFG) spectroscopy can be used to probe the secondary structure and orientation of fluorinated peptides when they are adsorbed onto surfaces, which is critical for biomaterial applications. nih.gov

Table 2: Advantages of ¹⁹F NMR for Characterizing Peptides Containing 2-Fluorophenylglycine

| Feature | Advantage | Application in Peptide Analysis |

| 100% Natural Abundance | High signal intensity without isotopic enrichment. | Facilitates detection even at low peptide concentrations. |

| High Sensitivity | 83% of the proton (¹H) signal, enabling rapid data acquisition. acs.org | Allows for the study of a wide range of biological systems and interactions. |

| Large Chemical Shift Range | Over 400 ppm, making it highly sensitive to the local environment. ucla.edu | Enables the detection of subtle changes in conformation, binding, and dynamics. google.com |

| No Biological Background | Fluorine is essentially absent from natural biological systems. ucla.edu | Provides a clear and unambiguous signal for the labeled peptide, simplifying spectra. |

Exploiting Fluorinated Phenylglycine for Novel Chemical Biology Probes and Tools

Chemical biology probes are small molecules used to study and manipulate biological systems. Peptides containing strategically placed fluorinated amino acids, such as 2-fluorophenylglycine, are emerging as a versatile class of such tools. rsc.org The unique properties of fluorine can be leveraged for both detection and modulation of biological processes.

The fluorine atom serves as a sensitive reporter for ¹⁹F NMR and Magnetic Resonance Imaging (¹⁹F MRI), allowing peptides to be used as imaging agents to visualize biological events in vitro and potentially in vivo. nih.gov For example, a fluorinated peptide designed to bind to a specific cell-surface receptor could be used to image the location and abundance of that receptor in tissues. The development of highly fluorinated peptides is a key strategy to overcome the signal detection limits associated with ¹⁹F MRI. nih.gov

Furthermore, the introduction of fluorine can modify the physicochemical properties of a peptide, such as its lipophilicity and metabolic stability. rsc.orgiris-biotech.de This can be used to create peptide-based tools with improved cell permeability and a longer half-life in biological systems, making them more effective as inhibitors or modulators of intracellular protein-protein interactions. researchgate.net The site-selective introduction of fluorine functionalities into peptides is a powerful approach to fine-tune their biological properties, transforming them into precise probes for exploring complex biological questions. rsc.org

Q & A

Q. What statistical approaches are appropriate for analyzing variability in peptide yields when using this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.